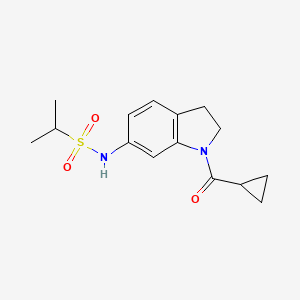

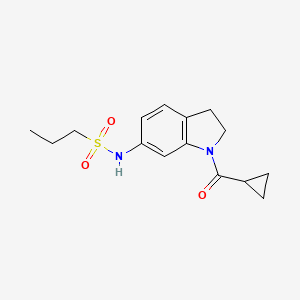

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

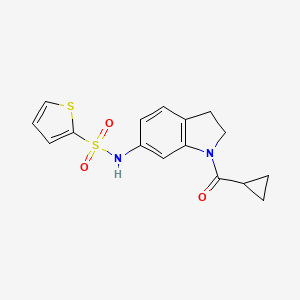

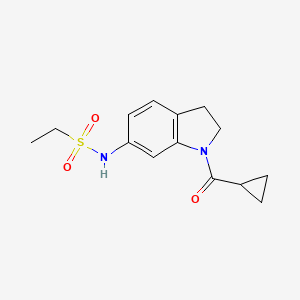

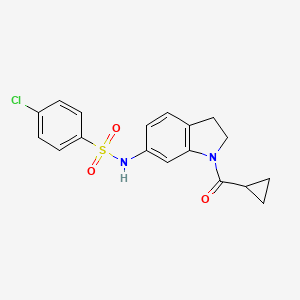

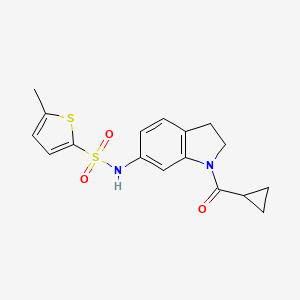

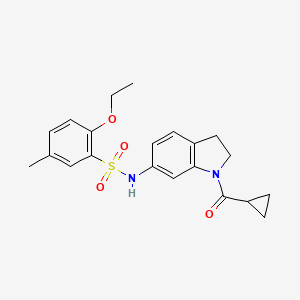

“N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-1-sulfonamide” is a complex organic compound. It contains an indole ring, which is a common structure in many biologically active compounds . The compound also includes a cyclopropane ring and a sulfonamide group, which are often seen in various pharmaceuticals.

Molecular Structure Analysis

The molecular structure of this compound would include an indole ring, a cyclopropane ring, and a sulfonamide group. The indole ring is aromatic in nature, containing a benzenoid nucleus and 10 π-electrons .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine, a related compound, has a molecular weight of 202.26 .Aplicaciones Científicas De Investigación

Anticancer Properties

Indoline derivatives exhibit promising anticancer activity. Researchers have investigated their potential as chemotherapeutic agents, aiming for improved selectivity and reduced side effects compared to conventional treatments. The benzene ring of indoline interacts hydrophobically with amino acid residues in proteins, while the NH group acts as both a hydrogen bond donor and acceptor. These properties contribute to the compound’s efficacy against cancer cells .

Antibacterial Applications

Indoline-based compounds have demonstrated antibacterial properties. By targeting bacterial enzymes or cell wall components, they inhibit bacterial growth and proliferation. Researchers continue to explore novel indoline derivatives as potential antibiotics to combat drug-resistant strains .

Anti-Inflammatory and Analgesic Effects

Indoline derivatives possess anti-inflammatory properties, making them valuable candidates for managing inflammatory conditions. Additionally, some compounds exhibit analgesic effects, providing pain relief. Researchers are actively exploring their mechanisms of action and potential clinical applications .

Multicomponent Reactions

Indoline-based multicomponent reactions (MCRs) offer efficient synthetic routes to diverse compounds. For instance, functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones have been synthesized via three-component reactions. These MCRs enable rapid access to structurally complex molecules .

Drug Scaffold Development

As researchers seek novel drug scaffolds, indoline structures have gained prominence. Their unique properties, including non-coplanarity of the two rings, enhance water solubility and reduce lipid solubility. This makes them attractive for drug design and development .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-2-9-21(19,20)16-13-6-5-11-7-8-17(14(11)10-13)15(18)12-3-4-12/h5-6,10,12,16H,2-4,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLJEDMTJPONIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-5-ethylthiophene-2-sulfonamide](/img/structure/B6536513.png)

![5-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide](/img/structure/B6536521.png)

![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-methylpropane-1-sulfonamide](/img/structure/B6536534.png)

![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B6536546.png)

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]methanesulfonamide](/img/structure/B6536548.png)

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide](/img/structure/B6536560.png)

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methylpropane-1-sulfonamide](/img/structure/B6536572.png)

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propane-2-sulfonamide](/img/structure/B6536573.png)